Thiophene, 2-(difluoromethyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2-(difluoromethyl)-5-methyl- is a heterocyclic compound that features a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the difluoromethyl and methyl groups at the 2 and 5 positions, respectively, imparts unique chemical properties to this compound. Thiophene derivatives are widely studied due to their applications in various fields, including materials science, pharmaceuticals, and organic electronics .
Vorbereitungsmethoden
The synthesis of Thiophene, 2-(difluoromethyl)-5-methyl- can be achieved through several methodsThis method can be used to prepare difluoromethyl and chloromethyl derivatives of thiophenes . Another approach involves the direct fluorination of thiophene using molecular fluorine or other fluorinating agents . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Thiophene, 2-(difluoromethyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Cross-Coupling: Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, are used to form carbon-carbon bonds with thiophene derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium complexes. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
Thiophene, 2-(difluoromethyl)-5-methyl- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Thiophene, 2-(difluoromethyl)-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, as a histone deacetylase inhibitor, it can modulate gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and function . Additionally, its role as an agonist of sphingosine-1-phosphate receptors involves binding to these receptors and influencing signaling pathways related to cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Thiophene, 2-(difluoromethyl)-5-methyl- can be compared with other fluorinated thiophene derivatives, such as:
Thiophene, 2-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
Thiophene, 2-(chloromethyl)-5-methyl-: The presence of a chloromethyl group can lead to different chemical properties and reactivity compared to the difluoromethyl derivative.
Thiophene, 2,5-bis(trifluoromethyl)-: This compound has two trifluoromethyl groups, which can enhance its electron-withdrawing properties and influence its behavior in chemical reactions.
The uniqueness of Thiophene, 2-(difluoromethyl)-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
153026-79-0 |
---|---|
Molekularformel |
C6H6F2S |
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
2-(difluoromethyl)-5-methylthiophene |
InChI |
InChI=1S/C6H6F2S/c1-4-2-3-5(9-4)6(7)8/h2-3,6H,1H3 |
InChI-Schlüssel |
TWBFLYICHMWUBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.